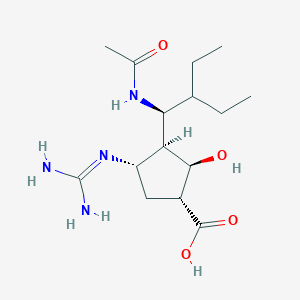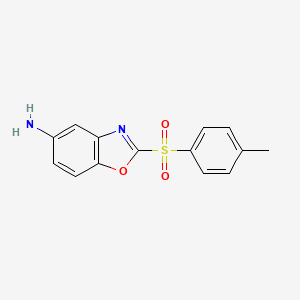![molecular formula C8H13NO2 B13007154 2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B13007154.png)
2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminobicyclo[221]heptane-7-carboxylic acid is a bicyclic amino acid with the molecular formula C8H13NO2 This compound is known for its unique structure, which includes a bicyclo[221]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.
Amination: The norbornene is subjected to amination reactions to introduce the amino group at the desired position.
Carboxylation: The carboxyl group is then introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the context of metabolic disorders and neurodegenerative diseases.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate glutamate dehydrogenase, a mitochondrial enzyme that plays a crucial role in insulin secretion and glucose metabolism . This activation can lead to improved insulin secretion and glycemic control, making it a potential candidate for the treatment of diabetes.
Comparison with Similar Compounds
2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid can be compared with other similar compounds, such as:
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: Another bicyclic amino acid with a similar structure but different functional groups.
1-Aminobicyclo[2.2.2]octane-2-carboxylic acid: A compound with a larger bicyclic ring system.
7-Oxabicyclo[2.2.1]heptane derivatives: Compounds with an oxygen bridge in the bicyclic system.
These compounds share structural similarities but differ in their chemical properties and potential applications, highlighting the uniqueness of this compound in terms of its specific interactions and effects.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-aminobicyclo[2.2.1]heptane-7-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-6-3-4-1-2-5(6)7(4)8(10)11/h4-7H,1-3,9H2,(H,10,11) |
InChI Key |
ADRXIUGRBQVNBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C2C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


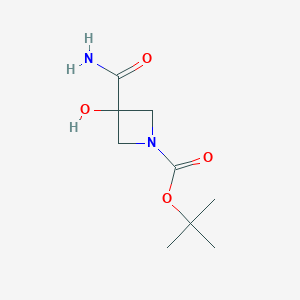
![3-Benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13007079.png)
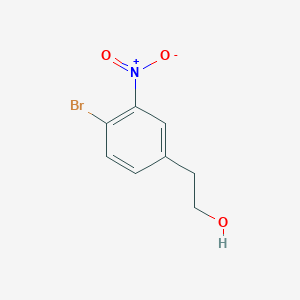
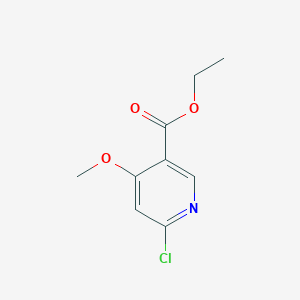
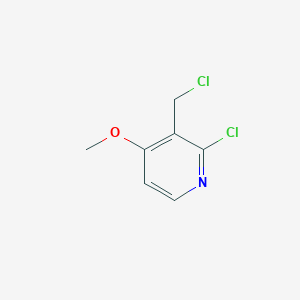
![7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol](/img/structure/B13007111.png)
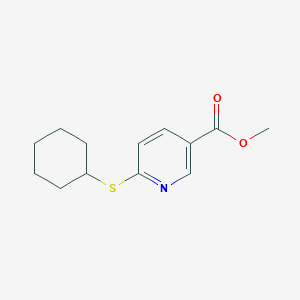
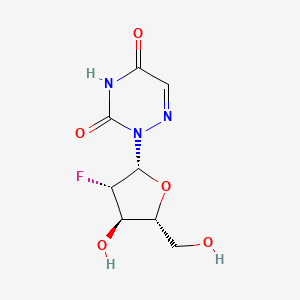
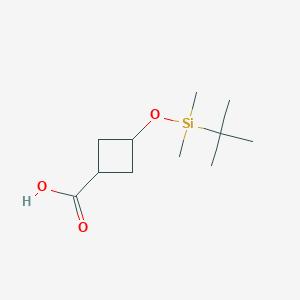
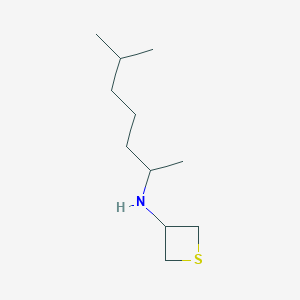
![(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid](/img/structure/B13007143.png)

